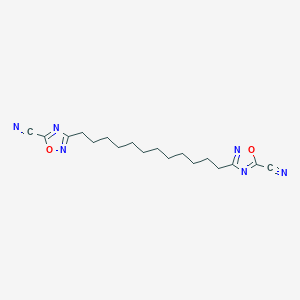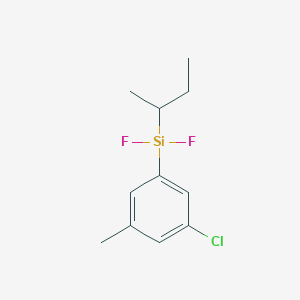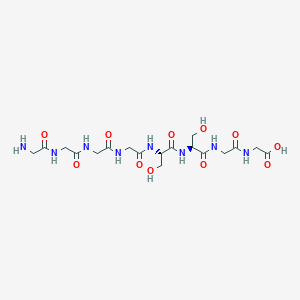![molecular formula C18H18ClN B12609527 1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine CAS No. 912339-31-2](/img/structure/B12609527.png)
1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine typically involves the reaction of 4-chlorobenzaldehyde with phenylacetylene in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a cyclization reaction with pyrrolidine under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine can be compared with other similar compounds, such as:
1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine: Similar structure but with a fluorine atom instead of chlorine, which may result in different chemical and biological properties.
1-[2-(4-Methylphenyl)-1-phenylethenyl]pyrrolidine: Contains a methyl group instead of chlorine, potentially affecting its reactivity and biological activity.
1-[2-(4-Nitrophenyl)-1-phenylethenyl]pyrrolidine: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
Eigenschaften
CAS-Nummer |
912339-31-2 |
|---|---|
Molekularformel |
C18H18ClN |
Molekulargewicht |
283.8 g/mol |
IUPAC-Name |
1-[2-(4-chlorophenyl)-1-phenylethenyl]pyrrolidine |
InChI |
InChI=1S/C18H18ClN/c19-17-10-8-15(9-11-17)14-18(20-12-4-5-13-20)16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2 |
InChI-Schlüssel |
FUNJKZAXQMPIFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol](/img/structure/B12609445.png)
![6-(4-Aminophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12609451.png)
![Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol](/img/structure/B12609458.png)
![6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12609463.png)


![3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide](/img/structure/B12609470.png)


![Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate](/img/structure/B12609509.png)
![1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide](/img/structure/B12609516.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide](/img/structure/B12609519.png)
![2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol](/img/structure/B12609522.png)

